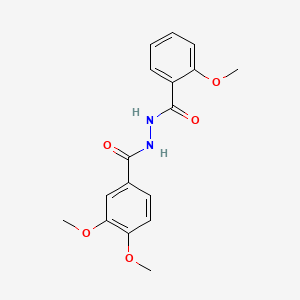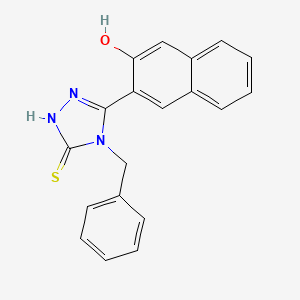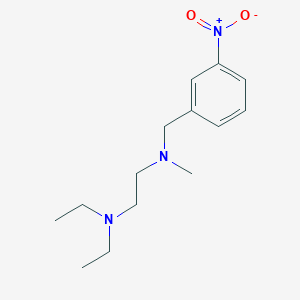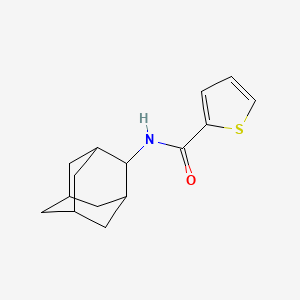
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is commonly used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes.
Mecanismo De Acción
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This results in a decrease in the excitability of the neuron and a reduction in synaptic plasticity. The NMDA receptor is involved in many important physiological processes, including learning and memory, synaptic plasticity, and neuronal development.
Efectos Bioquímicos Y Fisiológicos
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It can induce neuronal cell death, alter synaptic plasticity, and impair learning and memory. It has also been shown to have anti-inflammatory and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various physiological and pathological processes. However, its potency and non-competitive mechanism of action can make it difficult to interpret experimental results. In addition, its effects can be long-lasting, which can complicate experimental design.
Direcciones Futuras
There are many areas of future research that could benefit from the use of 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide. One area is the study of the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. Another area is the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Finally, the use of 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide in combination with other drugs or therapies could provide new insights into the mechanisms underlying these disorders.
Métodos De Síntesis
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 2-methoxybenzoic acid to form 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorous oxychloride. The resulting product can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide is widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of neurological disorders such as stroke, epilepsy, and traumatic brain injury. It is also used to study the mechanisms underlying learning and memory, addiction, and pain.
Propiedades
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-3-2-8(15)7-12(13)14(19)18-11-5-9(16)4-10(17)6-11/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWNPLZBFWZEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)

![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)